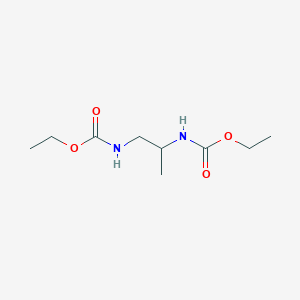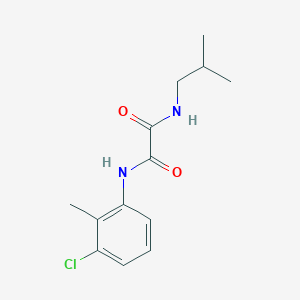
N-(3-chloro-2-methylphenyl)-N'-isobutylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-isobutylethanediamide, commonly known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
Mécanisme D'action
CI-994 exerts its therapeutic effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a crucial role in regulating gene expression, and the inhibition of HDACs leads to an increase in histone acetylation, resulting in the activation of tumor suppressor genes and the repression of oncogenes. CI-994 also inhibits the activity of other non-histone proteins, such as transcription factors, leading to the modulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and Physiological Effects:
CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition, CI-994 has been shown to improve cognitive function in animal models of neurological disorders, such as Huntington's disease and Alzheimer's disease. It has also been shown to inhibit the replication of herpes simplex virus and cytomegalovirus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CI-994 is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer agents. It also has a broad range of therapeutic applications, including neurological disorders and viral infections. However, one of the limitations of CI-994 is its potential toxicity, which may limit its clinical use. It also has poor solubility, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on CI-994. One of the areas of interest is the development of more potent and selective N-(3-chloro-2-methylphenyl)-N'-isobutylethanediamide based on the structure of CI-994. Another area of interest is the investigation of the combination therapy of CI-994 with other anticancer agents, such as immunotherapy and targeted therapy. The potential use of CI-994 in the treatment of viral infections, such as COVID-19, is also an area of interest. Furthermore, the investigation of the potential use of CI-994 in the treatment of other diseases, such as metabolic disorders and autoimmune diseases, is an area of future research.
Conclusion:
In conclusion, CI-994 is a promising compound that has shown potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the modulation of various cellular processes. Although it has several advantages, such as potent anticancer activity and broad therapeutic applications, it also has limitations, such as potential toxicity and poor solubility. Future research on CI-994 may lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
CI-994 can be synthesized through a multi-step process involving the reaction of 3-chloro-2-methylbenzoyl chloride with isobutylamine, followed by the reaction with ethylenediamine. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
CI-994 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, including leukemia, lymphoma, and solid tumors. It has also been investigated for its potential to treat neurological disorders, such as Huntington's disease, Alzheimer's disease, and Parkinson's disease. In addition, CI-994 has been studied for its antiviral activity against herpes simplex virus and cytomegalovirus.
Propriétés
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8(2)7-15-12(17)13(18)16-11-6-4-5-10(14)9(11)3/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFENODYAUDBCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-(2-methylpropyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

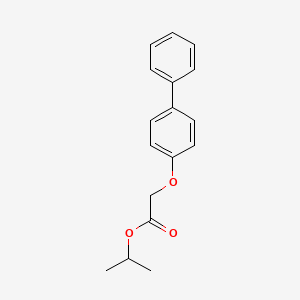
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4967774.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4967787.png)
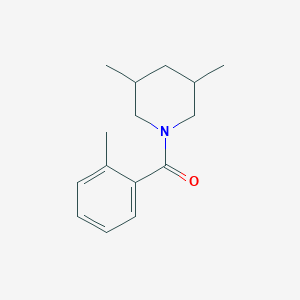
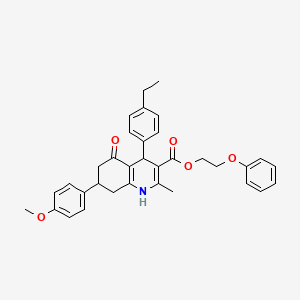
![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)
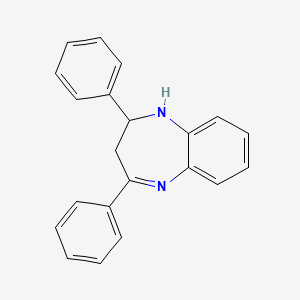
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)
![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)
![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4967866.png)
